molecular formula C9H7Cl3N2O2 B11055687 Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-

Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-

Cat. No.: B11055687
M. Wt: 281.5 g/mol
InChI Key: LZWJTDOFVXEKEM-UHFFFAOYSA-N
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Description

(1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate is a chemical compound with a complex structure that includes chlorine, nitrogen, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,4-Dichloroaniline+Chloroacetyl chloride(1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate\text{3,4-Dichloroaniline} + \text{Chloroacetyl chloride} \rightarrow \text{(1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate} 3,4-Dichloroaniline+Chloroacetyl chloride→(1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A related compound with similar structural features but different chemical properties.

    4-Aminocoumarin Derivatives: Compounds with similar functional groups and applications in organic synthesis and medicinal chemistry.

Uniqueness

(1-Chloroethylidene)amino N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7Cl3N2O2

Molecular Weight

281.5 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C9H7Cl3N2O2/c1-5(10)14-16-9(15)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,15)

InChI Key

LZWJTDOFVXEKEM-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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